molecular formula C6H12OS2 B014573 2,2-Bis(ethylthio)acetaldehyde CAS No. 42919-45-9

2,2-Bis(ethylthio)acetaldehyde

Cat. No.: B014573
CAS No.: 42919-45-9
M. Wt: 164.3 g/mol
InChI Key: OAIHIZJTNUIXNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(ethylthio)acetaldehyde typically involves the reaction of acetaldehyde with ethanethiol in the presence of an acid catalyst. The reaction proceeds via the formation of a thioacetal intermediate, which is then converted to the desired product . The general reaction conditions include:

    Reactants: Acetaldehyde and ethanethiol

    Catalyst: Acid (e.g., hydrochloric acid)

    Solvent: Typically an organic solvent such as chloroform or hexane

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of thioacetal formation can be applied on a larger scale. This would involve the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as distillation or recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(ethylthio)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding sulfoxides or sulfones.

    Reduction: Reduction can yield the corresponding alcohols or thiols.

    Substitution: The ethylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohols or thiols

    Substitution: Various substituted thioacetals

Scientific Research Applications

2,2-Bis(ethylthio)acetaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-Bis(ethylthio)acetaldehyde involves its ability to form stable thioacetal linkages with aldehydes and ketones. This property makes it useful in the protection of carbonyl groups during synthetic transformations. The molecular targets and pathways involved are primarily related to its reactivity with nucleophiles and electrophiles.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(methylthio)acetaldehyde: Similar structure but with methylthio groups instead of ethylthio groups.

    2,2-Bis(phenylthio)acetaldehyde: Contains phenylthio groups, offering different reactivity and properties.

Uniqueness

2,2-Bis(ethylthio)acetaldehyde is unique due to the presence of ethylthio groups, which provide distinct steric and electronic effects compared to other thioacetals. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

2,2-bis(ethylsulfanyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS2/c1-3-8-6(5-7)9-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIHIZJTNUIXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C=O)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00483172
Record name 2,2-Bis(ethylthio)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42919-45-9
Record name 2,2-Bis(ethylthio)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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